![molecular formula C17H24N2O2 B14607359 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate CAS No. 60309-79-7](/img/structure/B14607359.png)
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a di(prop-2-en-1-yl)amino group attached to a 3,5-dimethylphenyl ring, which is further connected to an ethylcarbamate moiety. The compound’s structure imparts specific chemical properties that make it valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of 3,5-dimethylphenol with ethyl chloroformate to form the ethylcarbamate derivative. This intermediate is then reacted with di(prop-2-en-1-yl)amine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the di(prop-2-en-1-yl)amino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Dipropargylamine: Shares structural similarities with 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate but differs in its functional groups and overall reactivity.
N,N-Dibenzyl-2-propen-1-amine: Another compound with a similar di(prop-2-en-1-yl)amino group but attached to a different aromatic ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
60309-79-7 |
|---|---|
分子式 |
C17H24N2O2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N-ethylcarbamate |
InChI |
InChI=1S/C17H24N2O2/c1-6-9-19(10-7-2)16-13(4)11-15(12-14(16)5)21-17(20)18-8-3/h6-7,11-12H,1-2,8-10H2,3-5H3,(H,18,20) |
InChI 键 |
KGCBDWPISZXMIN-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)OC1=CC(=C(C(=C1)C)N(CC=C)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)

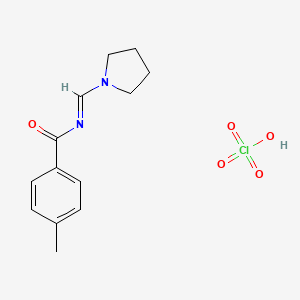
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
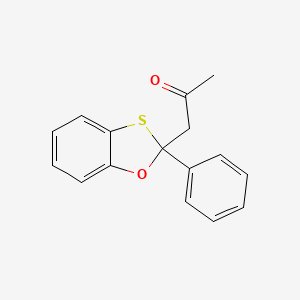
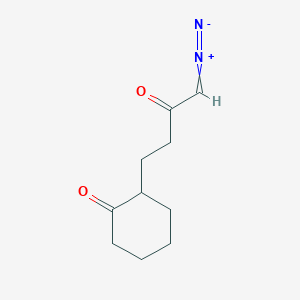
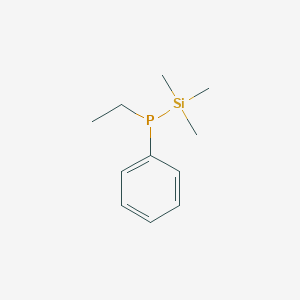

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)

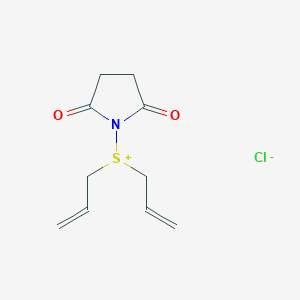
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
